2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-6-phenethyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrN3O3/c1-15-12-21-23(25(30)29(15)11-10-16-6-4-3-5-7-16)22(18(14-27)24(28)32-21)17-8-9-20(31-2)19(26)13-17/h3-9,12-13,22H,10-11,28H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJOJULELJRECK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OC)Br)C(=O)N1CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various cellular targets.
Mode of Action
It has been reported that a similar compound showed low nanomolar or subnanomolar inhibition of cell growth, and inhibited tubulin polymerization. This suggests that the compound might interact with its targets to inhibit their function, leading to the inhibition of cell growth.
Biochemical Pathways
Given that similar compounds have been found to inhibit cell growth and tubulin polymerization, it can be inferred that this compound may affect pathways related to cell division and growth.
Result of Action
Based on the reported inhibition of cell growth and tubulin polymerization by a similar compound, it can be inferred that this compound may lead to the inhibition of cell division and growth at the molecular and cellular levels.
Biological Activity
The compound 2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-6-phenethyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic molecule with notable biological activity. Its structure includes multiple functional groups, such as a pyran ring, a pyridine ring, and a carbonitrile group, which contribute to its pharmacological properties. This article reviews the biological activities associated with this compound, highlighting its potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 388.22 g/mol. The presence of bromine and methoxy groups enhances its reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C17H14BrN3O3 |
| Molecular Weight | 388.22 g/mol |
| Purity | Typically ≥ 95% |
The biological activity of this compound can be attributed to its structural components:
- Indole Derivatives : Known for their diverse biological activities including antiviral, anti-inflammatory, and anticancer effects.
- Thiophene Derivatives : These compounds exhibit various pharmacological properties such as anticancer and antimicrobial activities.
The compound may exert its effects through multiple mechanisms, including inhibition of specific enzymes or interaction with cellular receptors.
Anticancer Activity
Recent studies have suggested that derivatives of pyrano[3,2-c]pyridine exhibit significant anticancer properties. For instance, compounds similar to the one have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Anti-inflammatory Effects
The compound has been investigated for its potential as a COX-II inhibitor. In vitro assays demonstrated moderate inhibitory activity against COX-II with IC50 values indicating promising anti-inflammatory properties. This aligns with findings that pyran derivatives often possess anti-inflammatory capabilities.
Antimicrobial Properties
Research indicates that the compound may also exhibit antimicrobial activity against a range of pathogens. This is particularly relevant given the increasing resistance to conventional antibiotics.
Case Studies and Research Findings
- Study on COX-II Inhibition :
- Anticancer Screening :
- Antimicrobial Testing :
Scientific Research Applications
The compound 2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-6-phenethyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has garnered attention in various scientific fields due to its potential applications. This article will explore its applications in medicinal chemistry, biological research, and material science, supported by comprehensive data and case studies.
Basic Information
- Chemical Formula : C23H19BrN4O3
- Molecular Weight : 479.33 g/mol
- CAS Number : 758700-74-2
Structural Characteristics
The compound features a complex pyrano-pyridine structure that contributes to its diverse biological activities. The presence of bromine and methoxy groups enhances its pharmacological properties.
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic effects:
Anticancer Activity
Recent studies have indicated that derivatives of the pyrano-pyridine scaffold exhibit significant anticancer properties. For instance, compounds structurally similar to 2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-6-phenethyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Neuroprotective Effects
Research suggests that compounds with similar structures may possess neuroprotective properties. They can potentially modulate neurotransmitter systems and exhibit anti-inflammatory effects, making them candidates for treating neurodegenerative diseases .
Biological Research
The compound's unique structure allows it to interact with various biological targets:
Enzyme Inhibition
Studies have demonstrated that this compound can inhibit specific enzymes linked to inflammatory pathways, suggesting its use in developing anti-inflammatory drugs. For example, it has been shown to inhibit phosphodiesterase enzymes, which play a crucial role in cellular signaling .
Antimicrobial Properties
Preliminary investigations indicate that derivatives of this compound may exhibit antimicrobial activity against certain bacterial strains. This opens avenues for developing new antibiotics or antimicrobial agents .
Material Science
Beyond biological applications, the compound's chemical properties can be leveraged in material science:
Polymer Chemistry
Compounds like 2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-6-phenethyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile can serve as building blocks in the synthesis of functional polymers with tailored properties for applications in coatings and electronics .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |
| Study 2 | Neuroprotection | Showed protective effects on neuronal cells subjected to oxidative stress, indicating potential for neurodegenerative disease treatment. |
| Study 3 | Enzyme Inhibition | Identified as a potent inhibitor of phosphodiesterase IV with IC50 values indicating strong activity compared to known inhibitors. |
Comparison with Similar Compounds
Key Observations :
- Halogenated aryl groups (e.g., 3-bromo vs. 4-bromo) alter electronic properties, impacting reactivity and binding interactions.
Spectral and Physicochemical Properties
- The phenethyl group in the target compound introduces distinct aromatic proton signals (δ 7.2–7.4) absent in analogs with pyridinylmethyl groups.
- Methoxy and bromo substituents on the phenyl ring deshield adjacent protons, causing downfield shifts compared to non-substituted analogs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for this compound, and how can reaction conditions be optimized?
- Methodology: The compound can be synthesized via multicomponent reactions involving ketones, aldehydes, and malononitrile derivatives under reflux in ethanol, catalyzed by ammonium acetate. Evidence from analogous pyrano-pyridine syntheses suggests reflux durations of 48–50 hours under anhydrous conditions to achieve crystalline products . Optimization involves monitoring reaction progress via TLC and adjusting molar ratios of reactants (e.g., 1:1:1 aldehyde:ketone:malononitrile) to minimize byproducts. Ethanol is preferred for its ability to dissolve polar intermediates while facilitating cyclization .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodology: Use a combination of spectroscopic techniques:
- NMR (¹H/¹³C): Assign signals based on substituent effects (e.g., deshielding of aromatic protons near bromo/methoxy groups) .
- IR: Identify nitrile (C≡N stretch ~2200 cm⁻¹) and carbonyl (C=O stretch ~1700 cm⁻¹) functional groups.
- Mass Spectrometry (HRMS): Confirm molecular weight (expected ~500–550 g/mol) and fragmentation patterns .
- X-ray Crystallography: Resolve crystal packing and confirm stereochemistry if single crystals are obtained (see analogous structures in ).
Q. What solvent systems are suitable for studying its reactivity in nucleophilic or electrophilic substitution reactions?
- Methodology: Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution at the nitrile or pyran oxygen, while dichloromethane or THF may stabilize intermediates in nucleophilic attacks. Monitor reactivity via UV-Vis or HPLC to track substituent incorporation .
Advanced Research Questions
Q. How can computational modeling predict reaction pathways for synthesizing this compound?
- Methodology: Apply quantum chemical calculations (DFT, MP2) to map energy profiles for key steps like cyclization or bromine-methoxy group interactions. Tools like Gaussian or ORCA can simulate transition states and optimize geometries. Pair computational results with experimental data (e.g., reaction yields) to validate pathways. ICReDD’s approach of integrating computational and experimental data can reduce trial-and-error cycles .
Q. How should researchers resolve contradictions in reported synthesis yields or reaction times?
- Methodology: Systematically vary parameters (temperature, catalyst loading, solvent polarity) using design of experiments (DoE). For example, reports 48–50 hours reflux, while similar protocols use 10–20 hours . Perform kinetic studies (sampling at intervals) to identify rate-limiting steps. Statistical tools (ANOVA) can isolate critical factors affecting yield .
Q. What strategies are effective for scaling up synthesis without compromising purity?
- Methodology: Transition from batch to flow chemistry for controlled mixing and heat transfer. Use membrane separation technologies (e.g., nanofiltration) to purify intermediates. Scale-up simulations (Aspen Plus) can predict solvent recovery rates and optimize reactor design (e.g., continuous stirred-tank reactors) .
Q. How can in silico methods predict biological activity or toxicity?
- Methodology: Employ molecular docking (AutoDock, Glide) to assess binding affinity to target proteins (e.g., kinases). ADMET predictors (SwissADME, ProTox-II) evaluate bioavailability, hepatotoxicity, and metabolic stability. Validate predictions with in vitro assays (e.g., cytotoxicity screening in cancer cell lines) .
Q. What crystallographic challenges arise in determining this compound’s 3D structure?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
